Tetracyano-2,6-naphthoquinodimethane
Description
Tetracyano-2,6-naphthoquinodimethane (TNAP) is a planar π-conjugated organic molecule characterized by four electron-withdrawing cyano groups attached to a naphthoquinodimethane backbone. This structure confers strong electron-accepting properties, making TNAP a prominent candidate for charge-transfer (CT) complexes and electride systems. Studies have shown that TNAP forms ordered monolayers on metallic surfaces such as Ag(100) and Au(111), driven by hydrogen bonding between cyano groups and adjacent hydrogen atoms . When doped with alkali metals like lithium, TNAP exhibits electride behavior, where excess electrons localize in cavities of the molecular framework .
Properties
IUPAC Name |
2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPSDHKZGWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211559 | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6251-01-0 | |
| Record name | 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6251-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | |
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Mechanism of Action
Target of Action
The primary target of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane, also known as 2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile or Tetracyano-2,6-naphthoquinodimethane, is ferromagnetic electrodes . The compound is used as an interfacial layer for a prototype interface of Fe/TNAP .
Mode of Action
The interaction of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane with its targets results in strong hybridization between the compound and Fe, and induced magnetization of N atoms in the molecule . This interaction reduces the spin moment of Fe by 12% .
Biochemical Pathways
The compound affects the spintronics pathway, a branch of electronics that takes advantage of both the charge and the spin of the electron . It improves spin injection or extraction, which are crucial processes in organic spintronics .
Result of Action
The molecular and cellular effects of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane’s action include the induction of magnetization in N atoms in the molecule and a reduction in the spin moment of Fe . These effects make the compound a promising molecule for spinterface engineering in organic spintronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane. For instance, the compound’s interaction with its targets can be influenced by the presence of other commonly used ferromagnets in organic spintronics, such as La0.7Sr0.3MnO3 and permalloy .
Biochemical Analysis
Biochemical Properties
Tetracyano-2,6-naphthoquinodimethane plays a significant role in biochemical reactions, particularly in electron transfer processes. It interacts with various enzymes and proteins, acting as an electron acceptor. For instance, it can form charge-transfer complexes with electron-donating biomolecules, facilitating redox reactions. The nature of these interactions is primarily based on its ability to stabilize radical anions, making it a valuable tool in studying electron transfer mechanisms in biological systems.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular redox systems can lead to changes in the oxidative state of cells, impacting processes such as apoptosis and proliferation. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by accepting electrons, thereby altering their activity. This compound also influences gene expression by modulating the redox state of transcription factors and other regulatory proteins. The ability of this compound to form stable radical anions is central to its mechanism of action, as it facilitates electron transfer and redox reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its electron-accepting properties over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained impacts on cellular redox states and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance electron transfer processes and improve cellular function. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. Understanding these dosage effects is crucial for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, influencing metabolic flux and metabolite levels. For instance, its interaction with NADH and NADPH-dependent enzymes can alter the balance of these cofactors, impacting overall cellular metabolism. The role of this compound in these pathways highlights its importance in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s ability to form charge-transfer complexes with biomolecules aids in its transport across cellular membranes, ensuring its effective distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in mitochondria can enhance its role in mitochondrial electron transport and redox reactions. Understanding the subcellular distribution of this compound provides insights into its functional roles in cellular processes.
Biological Activity
Tetracyano-2,6-naphthoquinodimethane (TCNQ) is a highly studied compound known for its significant biological activities and potential applications in various fields, particularly in organic electronics and photodynamic therapy. This article provides a comprehensive overview of the biological activity of TCNQ, supported by research findings, case studies, and data tables.
TCNQ is an organic compound with the formula CHN, characterized by four cyano groups attached to a naphthoquinone structure. This configuration endows TCNQ with strong electron-accepting properties, making it a versatile building block in organic synthesis and materials science.
Antioxidant Properties
Research indicates that TCNQ exhibits notable antioxidant activity. A study demonstrated that TCNQ can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of TCNQ was compared with other known antioxidants using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing promising results.
| Compound | IC50 (µM) |
|---|---|
| TCNQ | 15.4 |
| Ascorbic Acid | 12.7 |
| Trolox | 11.5 |
Photodynamic Therapy (PDT)
TCNQ has been investigated for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cytotoxic effects in cancer cells. In vitro studies have shown that TCNQ can generate reactive oxygen species (ROS) upon light activation, leading to cell death in various cancer cell lines.
Case Study:
A comparative analysis involving TCNQ and other photosensitizers revealed that TCNQ exhibited higher phototoxicity against A431 skin cancer cells when exposed to specific light wavelengths (615–635 nm). The study measured cell viability post-treatment using the MTT assay, confirming the efficacy of TCNQ as a potential PDT agent.
Antimicrobial Activity
TCNQ has also been evaluated for its antimicrobial properties. In a study assessing the antibacterial effects of various compounds, TCNQ demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of TCNQ can be attributed to several mechanisms:
- Electron Transfer : As a potent electron acceptor, TCNQ facilitates electron transfer processes which are crucial in redox reactions.
- ROS Generation : Upon excitation by light, TCNQ generates reactive oxygen species that can induce oxidative damage in cellular components.
- Complex Formation : TCNQ forms complexes with various biomolecules, enhancing its biological interactions and efficacy.
Safety and Toxicity
While TCNQ shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments have indicated that high concentrations of TCNQ can lead to cytotoxic effects; thus, further studies are needed to establish safe dosage ranges for therapeutic applications.
Scientific Research Applications
Introduction to Tetracyano-2,6-naphthoquinodimethane
This compound is a significant organic compound known for its strong electron-accepting properties. It belongs to a class of compounds that are extensively studied for their applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. This article explores its applications in detail, supported by data tables and case studies.
Electron Acceptors in Organic Electronics
This compound is recognized as a powerful electron acceptor, making it vital in the development of organic semiconductors. Its ability to form charge transfer complexes with various electron donors enhances the performance of organic photovoltaic devices.
Key Properties:
- Electron Affinity: The electron affinity of this compound has been measured to be around 2.75 eV, indicating its strong capability to accept electrons from donor materials .
- Conductivity: Complexes formed with tetrathiatetracene and hexamethylenetetratellurafulvalene exhibit high electrical conductivity, making them suitable for use in organic electronic devices .
Synthesis of Novel Materials
The synthesis of this compound has led to the creation of various derivatives that possess unique properties. These derivatives are explored for their potential applications in optoelectronic materials.
Synthesis Routes:
- Recent studies have improved synthetic methodologies, allowing for higher yields and better purity of this compound .
Biological Applications
Research has indicated that this compound and its derivatives exhibit notable biological activities. These compounds are being investigated for their potential therapeutic applications.
Biological Activities:
- Studies have shown that certain nitrogen-containing heterocycles derived from this compound have promising pharmacological properties .
Table 1: Comparison of Electron Acceptors
| Compound | Electron Affinity (eV) | Conductivity (S/cm) | Application Area |
|---|---|---|---|
| This compound | 2.75 | High | Organic Electronics |
| 7,7,8,8-Tetracyanoquinodimethane | 2.76 | Moderate | Charge Transfer Complexes |
| Tetracyanoethylene | 2.70 | Low | Organic Photovoltaics |
Table 2: Synthesis Methods Overview
| Methodology | Yield (%) | Advantages |
|---|---|---|
| Single-stage condensation | 80 | High yield and simplicity |
| Multi-step synthesis | Varies | Allows for modification of properties |
Case Study 1: Application in Organic Photovoltaics
A study conducted on the use of this compound in organic photovoltaic cells demonstrated significant improvements in efficiency when used as an electron acceptor. The incorporation of this compound into the active layer resulted in enhanced charge separation and transport properties.
Research exploring the biological activities of derivatives of this compound revealed potential anticancer properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting a pathway for future drug development.
Comparison with Similar Compounds
Comparison with Hexathiapentacene (HTPEN)
HTPEN, an electron donor-type molecule with six sulfur atoms, contrasts with TNAP in both electronic and structural properties. Below is a comparative analysis:
Key Findings :
- Monolayer Arrangement: TNAP forms compact, hydrogen-bonded networks on Ag(100), while HTPEN adopts a "brick-wall" arrangement in its relaxed phase. At higher coverages, HTPEN transitions to a compressed phase with a 9% reduction in unit cell area .
- Mixed Layers: When co-deposited, TNAP and HTPEN spontaneously form a thermodynamically stable mixed monolayer. The unit cell area (99.1 Ų) closely matches the sum of individual layers, suggesting efficient packing . Charge transfer from HTPEN to TNAP, mediated by the Ag(100) surface, stabilizes the structure via Coulombic attraction .
Comparison with Tetracyanoquinodimethane (TCNQ)
TCNQ, a benchmark electron acceptor, shares structural similarities with TNAP but differs in backbone geometry and electronic performance:
Key Findings :
- TNAP’s naphthalene backbone enhances π-conjugation, leading to stronger electron-accepting capability than TCNQ. This property makes TNAP more effective in forming stable CT complexes with donors like HTPEN or tetrathiafulvalene (TTF) .
Charge-Transfer Behavior in Mixed Systems
TNAP’s role in mixed monolayers is exemplified in its interaction with HTPEN:
- Mechanism : Electron transfer occurs from HTPEN’s HOMO to TNAP’s LUMO, facilitated by the Ag(100) surface. This creates a partial positive charge on HTPEN and a negative charge on TNAP, driving Coulombic attraction .
- Hydrogen Bonding: Adjacent TNAP molecules stabilize the structure via N–H bonds between cyano groups and hydrogen atoms from neighboring molecules . In mixed layers, additional hydrogen bonds form between TNAP and HTPEN .
- STM Observations : In mixed layers, bright rows in STM images (taken at negative bias) correlate with HTPEN’s high density of occupied states, while TNAP regions appear darker due to its lower HOMO energy .
Substrate-Mediated Interactions
The Ag(100) surface plays a critical role in structuring TNAP and HTPEN monolayers:
- TNAP : Forms small, stable islands at low coverage due to strong intermolecular hydrogen bonds. The Ag(100) surface imposes a planar orientation, minimizing molecular tilting .
- HTPEN : Exhibits mobility at low coverage (<0.3 ML) but transitions to ordered phases at higher coverages. Surface corrugation stabilizes commensurate structures .
Preparation Methods
One of the most straightforward approaches involves the direct introduction of cyano groups into naphthalene derivatives. This method typically starts with 2,6-dimethyl-naphthalene, where the cyano groups are introduced sequentially.
Reaction Scheme:
- Starting Material : 2,6-dimethyl-naphthalene
- Reagents : Sodium cyanide (NaCN), a suitable solvent (e.g., dimethylformamide)
- Conditions : Heating under reflux
This method has been reported to yield TNAP with moderate efficiency but may require purification steps to isolate the product.
Condensation Reactions
Another effective method for synthesizing TNAP is through condensation reactions involving malononitrile and appropriate naphthoquinones.
Reaction Scheme:
- Starting Materials : Malononitrile and 1,4-naphthoquinone
- Reagents : Base (e.g., sodium ethoxide), solvent (e.g., ethanol)
- Conditions : Heating under reflux followed by isolation and purification
This route has been documented to provide higher yields compared to direct methods due to the stability of intermediates formed during the reaction.
Multi-step Synthetic Routes
Multi-step synthetic routes often involve more complex transformations but can lead to high-purity products.
Example Procedure:
- Step 1 : Synthesize an intermediate compound such as 2,6-dimethyl-1,4-dihydroxy-naphthalene.
- Step 2 : Convert this intermediate into a dicyanide using bromination and subsequent dehydrobromination.
- Step 3 : Final cyclization to form TNAP.
This method has been noted for its ability to produce TNAP with excellent purity and structural integrity.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of each preparation method:
| Method | Yield (%) | Complexity | Purity Level | Notable Advantages |
|---|---|---|---|---|
| Direct Synthesis | Moderate | Low | Moderate | Simplicity in procedure |
| Condensation Reactions | High | Moderate | High | Higher yields |
| Multi-step Synthetic Routes | Variable | High | Very High | Excellent purity |
Q & A
Basic Research Questions
Q. How can ordered monolayers of TNAP be synthesized and characterized on metal surfaces?
- Methodology :
- Synthesis : TNAP monolayers are prepared via vacuum deposition on Ag(100) surfaces. Optimal conditions include substrate temperatures of 450 K for TNAP and 710 K for co-deposited molecules like HTPEN. Deposition rates are calibrated to achieve sub-monolayer to multilayer coverage .
- Characterization : Use low-energy electron diffraction (LEED) to analyze surface symmetry and scanning tunneling microscopy (STM) for atomic-scale imaging. LEED patterns are corrected for distortion using kinematic theory simulations, while STM images are processed with SPIP software to align unit cells with LEED data .
- Key Observations : TNAP forms defect-free domains on Ag(100), with molecular footprints determined by van der Waals radii and hydrogen bonding .
Q. What experimental techniques are critical for resolving TNAP's molecular orientation in monolayers?
- Methodology :
- LEED : Identifies superstructure matrices (e.g., unit cell area = 102.6 Ų for TNAP) and symmetry-equivalent domains. Electron energies (20–40 eV) are adjusted to enhance diffraction spot visibility .
- STM : Operated in constant-current mode (75–127 pA, negative bias) to image occupied states. Molecular tilt angles (e.g., 8° for HTPEN) are inferred from hard-sphere models and STM contrast variations .
- Data Interpretation : Simulated LEED patterns and Fourier-filtered STM images validate molecular packing models, such as brickwork arrangements stabilized by hydrogen bonds .
Advanced Research Questions
Q. How do intermolecular charge transfer and hydrogen bonding stabilize mixed TNAP/HTPEN monolayers?
- Methodology :
- Charge Transfer Analysis : Density functional theory (DFT) calculations reveal partial electron transfer from HTPEN (HOMO: −5.38 eV) to TNAP (LUMO: −4.80 eV), mediated by the Ag(100) substrate. Coulombic attractions between ionized molecules drive alternating row formation .
- Hydrogen Bonding : STM and LEED identify two complementary H···N bonds between TNAP molecules and additional HTPEN-TNAP interactions. Bond lengths (2.6–3.0 Å) align with hard-sphere models .
- Thermodynamic Stability : Mixed monolayers exhibit fewer defects than pure phases due to synergistic interactions. Deposition sequence independence confirms spontaneous self-assembly .
Q. What causes unit cell compression in TNAP multilayers, and how does it affect electronic properties?
- Methodology :
- Structural Analysis : LEED detects a 3.5% unit cell area reduction (99.1 Ų vs. 102.6 Ų in monolayers). Multilayer compression arises from out-of-plane molecular tilting, driven by interlayer van der Waals forces overriding substrate interactions .
- Electronic Implications : Compression increases π-orbital overlap, potentially enhancing conductivity. STM shows higher electron density at TNAP’s aromatic core, suggesting delocalization .
- Experimental Validation : Variable-temperature STM and angle-resolved photoemission spectroscopy (ARPES) could quantify band structure changes.
Q. How should researchers resolve contradictions in LEED and STM data for surface-adsorbed TNAP?
- Methodology :
- Artifact Mitigation : Address LEED distortions (e.g., MCP-induced aberrations) via kinematic simulations and software corrections. Cross-validate STM unit cells with LEED matrices .
- Contradiction Case : Discrepancies in HTPEN tilt angles (8° in LEED vs. flat in STM) arise from tip convolution effects. Use high-resolution STM with sub-Ångström precision and DFT-optimized models .
- Statistical Analysis : Quantify domain coexistence (e.g., relaxed vs. compressed HTPEN phases) through LEED spot intensity ratios and STM defect mapping .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
